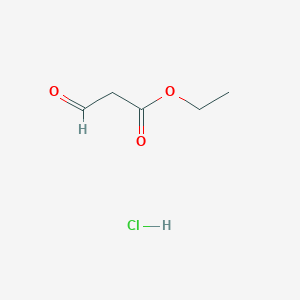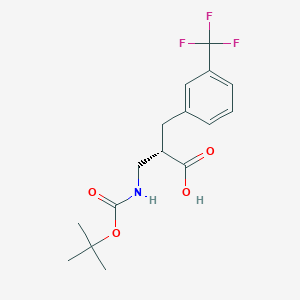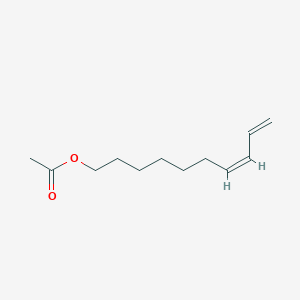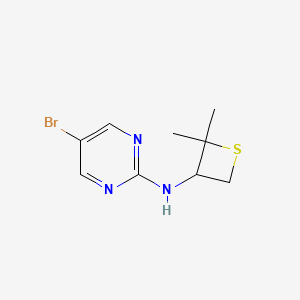
1-Propanesulfonic acid, 3-(ethylphenylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanesulfonic acid, 3-(ethylphenylamino)- is an organic compound with the molecular formula C11H17NO3S It is a sulfonic acid derivative that features an ethylphenylamino group attached to the propanesulfonic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanesulfonic acid, 3-(ethylphenylamino)- typically involves the reaction of 3-chloropropanesulfonic acid with N-ethyl aniline under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the ethylphenylamino group. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of 1-Propanesulfonic acid, 3-(ethylphenylamino)- can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of microchannel reactors can also enhance the efficiency of the process by providing a larger surface area for the reaction to occur.
Analyse Des Réactions Chimiques
Types of Reactions
1-Propanesulfonic acid, 3-(ethylphenylamino)- undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters or sulfonamides.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The ethylphenylamino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Sulfonate esters or sulfonamides.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the ethylphenylamino group.
Applications De Recherche Scientifique
1-Propanesulfonic acid, 3-(ethylphenylamino)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Propanesulfonic acid, 3-(ethylphenylamino)- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The sulfonic acid group can form strong ionic interactions with positively charged residues in proteins, while the ethylphenylamino group can participate in hydrophobic interactions and hydrogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-1-propanesulfonic acid: A similar compound with an amino group instead of an ethylphenylamino group.
3-(N-morpholino)propanesulfonic acid: Contains a morpholine ring instead of an ethylphenylamino group.
Uniqueness
1-Propanesulfonic acid, 3-(ethylphenylamino)- is unique due to the presence of the ethylphenylamino group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic targets in biological systems. Additionally, the ethylphenylamino group can participate in a wider range of chemical reactions compared to simpler amino or morpholino groups.
Propriétés
Numéro CAS |
102636-89-5 |
|---|---|
Formule moléculaire |
C11H17NO3S |
Poids moléculaire |
243.32 g/mol |
Nom IUPAC |
3-(N-ethylanilino)propane-1-sulfonic acid |
InChI |
InChI=1S/C11H17NO3S/c1-2-12(9-6-10-16(13,14)15)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,13,14,15) |
Clé InChI |
HXITYOAFXWBMLL-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCCS(=O)(=O)O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)-N-((4-(methyl(tetrahydro-2H-pyran-4-yl)amino)-3-nitrophenyl)sulfonyl)benzamide](/img/structure/B12942505.png)
![tert-Butyl 9-methylene-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12942516.png)
![N-(spiro[3.4]octan-2-ylmethyl)propan-2-amine](/img/structure/B12942518.png)


![4-({[6-Amino-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-8-yl]amino}methyl)benzenesulfonamide](/img/structure/B12942526.png)


![Acetamide, N-[[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]methyl]-](/img/structure/B12942547.png)

![12-hydroxy-1,10-bis(2,3,4,5,6-pentafluorophenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12942555.png)
![Ethyl (4aR,9bS)-6-bromo-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxylate](/img/structure/B12942563.png)

![8-Methoxy-2-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-9-yl dihydrogen phosphate](/img/structure/B12942573.png)
